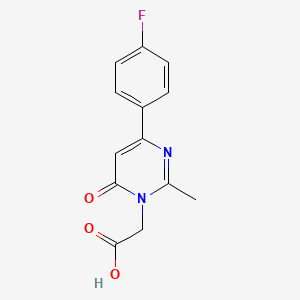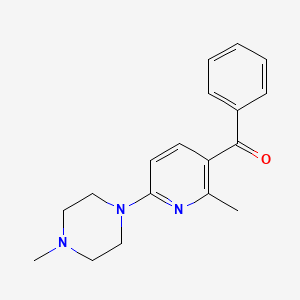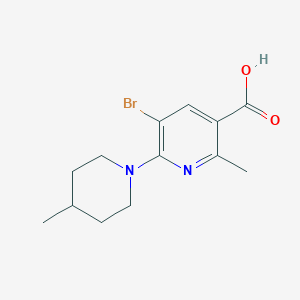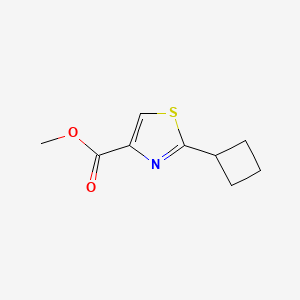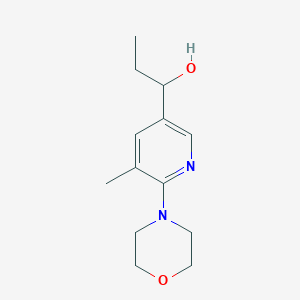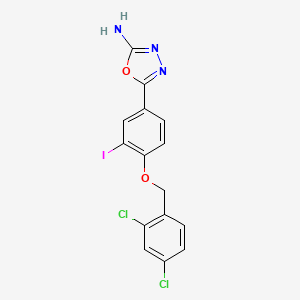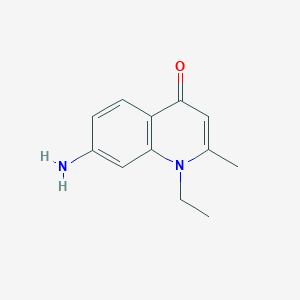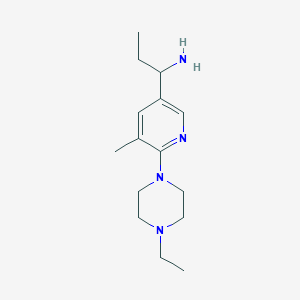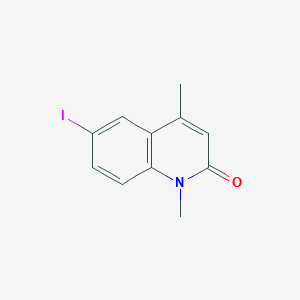
6-Iodo-1,4-dimethylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-1,4-dimethylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an iodine atom at the 6th position and methyl groups at the 1st and 4th positions of the quinoline ring may impart unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-1,4-dimethylquinolin-2(1H)-one typically involves the iodination of a quinoline precursor. One possible synthetic route is:
Starting Material: 1,4-dimethylquinolin-2(1H)-one.
Iodination Reaction: The starting material is treated with iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), in an acidic medium to introduce the iodine atom at the 6th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed depend on the specific reactions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Potential use in drug discovery and development.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-1,4-dimethylquinolin-2(1H)-one depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial enzymes or cell membranes, disrupting their function and leading to cell death. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,4-dimethylquinolin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.
6-Bromo-1,4-dimethylquinolin-2(1H)-one: Similar structure with a bromine atom instead of iodine.
1,4-Dimethylquinolin-2(1H)-one: Lacks the halogen substituent at the 6th position.
Uniqueness
The presence of the iodine atom in 6-Iodo-1,4-dimethylquinolin-2(1H)-one may impart unique reactivity and biological properties compared to its chloro, bromo, and unsubstituted counterparts. Iodine is a larger and more polarizable atom, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C11H10INO |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
6-iodo-1,4-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10INO/c1-7-5-11(14)13(2)10-4-3-8(12)6-9(7)10/h3-6H,1-2H3 |
InChI Key |
CJFMCLUFAZLWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



